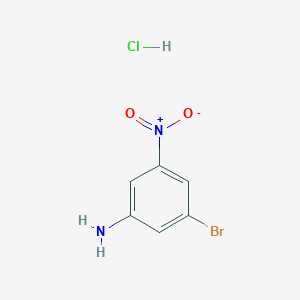
2-(5-Fluoropyrimidin-2-yl)acetonitrile
説明
“2-(5-Fluoropyrimidin-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H4FN3. It has a molecular weight of 137.11 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(5-Fluoropyrimidin-2-yl)acetonitrile” is 1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Synthesis and Antitumor Activities
2-(5-Fluoropyrimidin-2-yl)acetonitrile has been studied for its role in the synthesis of various 5-fluoropyrimidine nucleosides with antitumor activities. The compound has been utilized in the synthesis of 5-fluorouridine and 5-fluorocytosine derivatives, demonstrating significant yields and potential in antitumor applications (Saneyoshi, Inomata, & Fukuoka, 1978).
Novel Oral Fluoropyrimidine Carbamate
Research has shown that 2-(5-Fluoropyrimidin-2-yl)acetonitrile can be part of the pathway to create novel oral fluoropyrimidine carbamates, like capecitabine, which selectively generate 5-fluorouracil in tumors through a series of enzymatic reactions. This has implications for safer and more effective cancer treatments (Miwa et al., 1998).
P2X7 Antagonist Clinical Candidate
In medicinal chemistry, 2-(5-Fluoropyrimidin-2-yl)acetonitrile has been part of the synthesis of P2X7 antagonists, which are potential treatments for mood disorders. The compound was used in a novel synthesis approach, leading to a clinical candidate for phase I trials (Chrovian et al., 2018).
Kinase Inhibitors
The compound has also been used in the synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. These compounds show significant potential in anticancer applications, especially in targeting specific kinase pathways (Wada et al., 2012).
Fluorophore Applications
2-(5-Fluoropyrimidin-2-yl)acetonitrile-based fluorophores have been synthesized and studied for their optical, thermal, and electroluminescence properties, indicating potential use in OLED applications (Muruganantham et al., 2019).
Zn(2+) Chemosensor
The compound has been used in creating a fluorescent sensor for Zn(2+) in acetonitrile aqueous solution, demonstrating its potential in the development of sensitive and selective chemosensors (Li et al., 2014).
Synthesis of Key Intermediate for JAK2 Kinase Inhibitor
It has been employed in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor, showcasing its versatility in pharmaceutical compound synthesis (Semproli et al., 2020).
Noninvasive Studies of Fluoropyrimidines
Noninvasive studies using 2-(5-Fluoropyrimidin-2-yl)acetonitrile derivatives have been conducted, providing unique insights into the mechanism of action and the fate of fluoropyrimidines in medical applications (Wolf, Presant, & Waluch, 2003).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPOSBDIBQYDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyrimidin-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)



![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
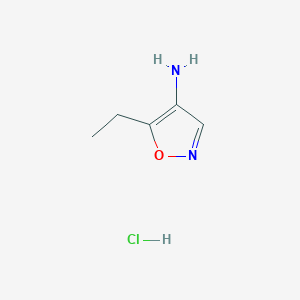

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)

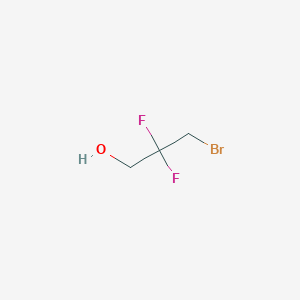
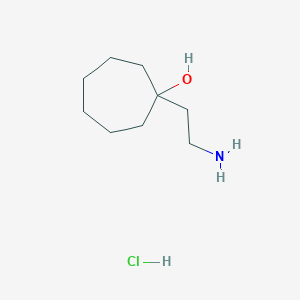
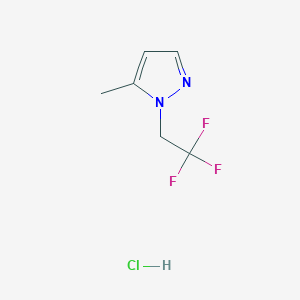
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
